molecular formula C9H14Cl2N2O3 B13109013 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride

2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride

Cat. No.: B13109013
M. Wt: 269.12 g/mol
InChI Key: PIFWBMTWCTUOOQ-UHFFFAOYSA-N
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Description

2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of both amino and hydroxyl functional groups attached to a phenyl ring, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-4-hydroxybenzaldehyde and glycine.

    Reduction: The nitro group in 3-nitro-4-hydroxybenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Condensation: The resulting 3-amino-4-hydroxybenzaldehyde is then condensed with glycine in the presence of a suitable condensing agent to form the desired product.

    Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Continuous Flow Processes: To enhance efficiency, continuous flow processes may be employed, allowing for the continuous addition of reactants and removal of products.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology:

  • Serves as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
  • Used in the study of metabolic pathways involving amino acids.

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
  • Used in the development of novel drugs targeting specific biological pathways.

Industry:

  • Employed in the production of specialty chemicals and intermediates.
  • Used in the formulation of certain cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid:

    3-Amino-3-(4-hydroxyphenyl)propanoic acid:

Uniqueness:

  • The presence of both amino and hydroxyl groups on the phenyl ring makes 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride unique in its reactivity and potential applications.
  • Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields highlight its versatility compared to similar compounds.

Properties

IUPAC Name

2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.2ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFWBMTWCTUOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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